MDA 19 chemical structure and properties
MDA 19 chemical structure and properties
An In-Depth Technical Guide to the Synthetic Cannabinoid MDA 19 (BZO-HEXOXIZID)
Introduction: A Molecule of Duality
MDA 19, also known by its systematic name BZO-HEXOXIZID, is an N-alkyl isatin acylhydrazone derivative that has emerged as a molecule of significant interest to both the pharmaceutical and forensic sciences.[1][2] Initially synthesized and investigated in the late 2000s by researchers at the University of Texas MD Anderson Cancer Center, its potent and selective agonist activity at the cannabinoid receptor type 2 (CB2) earmarked it as a promising candidate for the treatment of neuropathic pain.[1][3][4] This therapeutic potential stems from the localization of CB2 receptors primarily in peripheral and immune tissues, suggesting that their activation could yield analgesic effects without the psychoactive side effects associated with activating the centrally-located CB1 receptors.[4][5]
However, the trajectory of MDA 19 has mirrored that of many research chemicals. Its structure and synthesis have been co-opted by clandestine laboratories, leading to its emergence on the illicit drug market as a novel psychoactive substance (NPS).[6][7] This has created a critical need for a comprehensive understanding of its chemical properties, pharmacological profile, and analytical detection methods. The nomenclature itself requires clarification; "MDA-19" is derived from the institution of its discovery but can be confused with methylenedioxyamphetamine (MDA).[8] To avoid this ambiguity, a systematic naming convention, "OXIZID," has been proposed, where BZO-HEXOXIZID specifically refers to this compound.[8][9]
This guide provides a detailed technical overview of MDA 19, synthesizing data on its chemical structure, physicochemical properties, complex pharmacology, and analytical characterization for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
MDA 19 is structurally defined as (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide.[3] Its core is an isatin scaffold N-alkylated with a hexyl chain, linked via a hydrazone bridge to a benzoyl group. This structure is fundamental to its interaction with cannabinoid receptors.
| Property | Value | Source |
| IUPAC Name | (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | [3] |
| Synonyms | BZO-HEXOXIZID, MDA-19 | [10][11] |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [3][11] |
| Molar Mass | 349.43 g/mol | [3][10] |
| CAS Number | 1048973-47-2 | [3][11] |
| SMILES | O=C(C1=CC=CC=C1)N/N=C(C2=CC=CC=C2N3CCCCCC)\C3=O | [3] |
| InChI Key | ZGQHMZCITJHYOW-QOCHGBHMSA-N | [3][10] |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 3 mg/mLMethanol: 1 mg/mL | [11] |
Pharmacology: A Profile of Receptor Selectivity and Species Variance
The pharmacological activity of MDA 19 is centered on its interaction with cannabinoid receptors, but its profile is nuanced, exhibiting significant differences between human and rodent species. This species-dependent activity is a critical consideration for preclinical modeling and translational research.
Receptor Binding and Functional Activity
MDA 19 acts as a potent agonist at human CB2 receptors and displays reasonable selectivity over human CB1 receptors.[3][12] In radioligand binding assays, it demonstrates a four-fold higher affinity for the human CB2 receptor compared to the CB1 receptor.[1][13] However, this selectivity is dramatically increased in rats, where it shows a nearly 70-fold higher affinity for the CB2 receptor over the CB1 receptor.[1][12][13]
This difference in binding affinity is further complicated by its functional activity. In human receptors, MDA 19 functions as an agonist at both CB1 and CB2.[1] In rat receptors, it acts as an agonist at CB1 but behaves as an inverse agonist at the CB2 receptor in GTPγ[³⁵S] functional assays.[1][13] Yet, in other assays, such as those measuring extracellular signal-regulated kinases (Erk1/2) activation, it behaves as a CB2 agonist in rat systems.[1][4] This complex behavior, termed "protean agonism," highlights how the functional outcome of receptor binding can be dependent on the specific signaling pathway being measured.
| Parameter | Human CB1 | Human CB2 | Rat CB1 | Rat CB2 | Source |
| Binding Affinity (Kᵢ, nM) | 162.4 ± 7.6 | 43.3 ± 10.3 | 1130 ± 574 | 16.3 ± 2.1 | [1][13][14] |
| Functional Activity (EC₅₀, nM) | 922 ± 56 (Agonist) | 83 ± 19 (Agonist) | 427 ± 35 (Agonist) | 19.7 ± 14 (Inverse Agonist) | [1][14] |
| Assay Type | GTPγ[³⁵S] | GTPγ[³⁵S] | GTPγ[³⁵S] | GTPγ[³⁵S] | [1][14] |
Mechanism of Action: Therapeutic and Anti-Tumorigenic Pathways
The primary therapeutic rationale for developing MDA 19 was to leverage the analgesic potential of CB2 agonism for neuropathic pain.[1][15] Animal studies have validated this concept, showing that MDA 19 effectively reduces tactile allodynia in rat models of neuropathic pain without affecting locomotor activity, a common side effect of CB1 agonists.[1][12][13]
More recently, research has uncovered a potential anti-tumor mechanism of MDA 19 in hepatocellular carcinoma (HCC).[5] This research suggests that MDA 19's anti-proliferative and pro-apoptotic effects are mediated through its binding to the CB2 receptor, which subsequently leads to the inactivation of the AKT signaling pathway.[5] The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, MDA 19 can suppress tumor growth, indicating a novel therapeutic avenue for this compound.[5]
Caption: Proposed mechanism of MDA 19's anti-tumor activity in HCC.
Toxicology and Forensic Context
Despite its therapeutic potential, MDA 19 and its analogs (e.g., 5F-BZO-POXIZID, BZO-POXIZID) have been identified in seized materials on the illicit drug market.[3][16][17] This is likely a consequence of manufacturers seeking novel chemical scaffolds to circumvent existing synthetic cannabinoid legislation.[8][15]
The toxicological profile of MDA 19 is not well-established in humans. However, adverse effects commonly associated with synthetic cannabinoids, such as anxiety, confusion, rapid pulse, and elevated blood pressure, have been noted.[6] A study using zebrafish larvae exposed to MDA 19 revealed impaired development of spinal motor neurons, diminished swimming ability, and increased levels of reactive oxygen species (ROS), indicating neurotoxic and oxidative stress-inducing potential.[18] These findings underscore the public health risks associated with its recreational use.
Analytical Methodologies
The unambiguous identification of MDA 19 in forensic samples is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and reliable method for this purpose.
Experimental Protocol: GC-MS Analysis of MDA 19
This protocol provides a general workflow for the qualitative identification of MDA 19 in a suspected powder sample. The causality for this choice rests on GC-MS's ability to separate the analyte from complex matrices and provide a characteristic mass spectrum for confident identification.
Objective: To identify the presence of MDA 19 in a seized powder sample.
Materials:
-
Suspected powder sample
-
Methanol (HPLC grade)
-
Agilent 8890 GC system (or equivalent)
-
Agilent 5977B MS detector (or equivalent)[19]
-
DB-5 type non-polar capillary column (or similar)[20]
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the homogenized powder sample into a 2 mL autosampler vial.
-
Add 1 mL of methanol to the vial. The choice of methanol is based on the known solubility of MDA 19.[11]
-
Cap the vial and vortex for 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for 5 minutes.
-
This solution is now ready for injection. A dilution may be necessary if the initial concentration is too high.
-
-
Instrumental Parameters:
-
GC System:
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes. (This program is designed to elute the analyte efficiently while separating it from potential contaminants).
-
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-550). This allows for the collection of the full mass spectrum for library matching and structural elucidation.
-
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
After the run is complete, analyze the resulting total ion chromatogram (TIC).
-
Obtain the mass spectrum of the peak corresponding to the retention time of MDA 19.
-
Compare the acquired mass spectrum against a certified reference library or previously run standard of MDA 19 for positive identification. The fragmentation pattern serves as a chemical fingerprint.
-
Conclusion
MDA 19 (BZO-HEXOXIZID) is a multifaceted compound, standing at the intersection of therapeutic promise and forensic concern. Its selective agonism at the human CB2 receptor continues to make it and its derivatives interesting scaffolds for the development of non-psychoactive analgesics and potentially even anti-cancer agents.[1][5] However, its complex, species-dependent pharmacology necessitates careful and thorough preclinical evaluation.[1] Simultaneously, its presence in the recreational drug supply chain poses a significant public health risk, requiring robust and validated analytical methods for its detection by forensic laboratories.[2][7] A comprehensive understanding of this molecule's dual nature is essential for professionals in both drug development and public safety.
References
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Wang, Y., Zhang, R., et al. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. BMC Cancer. 2019. [Link]
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de Araujo, K. A. F., da Costa, J. L., et al. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. PubMed. 2022. [Link]
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Li, Y., Feng, J., et al. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. PubMed. 2022. [Link]
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Wikipedia. MDMA. [Link]
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